Capsaicin - 1217899-52-9

Capsaicin

Catalog Number: EVT-1479057
CAS Number: 1217899-52-9
Molecular Formula: C18H24NO3D3
Molecular Weight: 308.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) is a naturally occurring alkaloid found in plants of the genus Capsicum, commonly known as chili peppers. [] It is the primary pungent compound responsible for the characteristic burning sensation associated with these peppers. Capsaicinoids, a group of related compounds, are found in various concentrations in different Capsicum species, with capsaicin being the most prevalent. [] Its role in scientific research spans several disciplines, from pharmacology and physiology to biochemistry and molecular biology.

Future Directions
  • Development of improved TRPV1 modulators: While capsaicin is a potent TRPV1 agonist, its pungency and tendency to induce desensitization limit its therapeutic application. Future efforts will focus on developing non-pungent capsaicin analogs with improved pharmacological profiles and reduced side effects. []
  • Exploring the role of TRPV1 in various diseases: TRPV1 receptors are expressed in a wide range of tissues, suggesting their involvement in various physiological and pathological processes. Future research will delve deeper into the role of TRPV1 in conditions like cardiovascular disease, diabetes, and neurodegenerative disorders, and explore capsaicin's potential therapeutic applications. []
  • Investigating capsaicin's interactions with other signaling pathways: While TRPV1 activation is central to capsaicin's effects, recent evidence suggests its interaction with other signaling pathways, such as the cAMP pathway, contributing to its analgesic and anti-inflammatory effects. Further research will clarify the interplay of these pathways in mediating capsaicin's actions. []

Dihydrocapsaicin

Relevance: Dihydrocapsaicin is often found alongside capsaicin in chili peppers and exhibits similar biological activities, including analgesic, anti-inflammatory, and potential anti-cancer effects [, , , , ].

Homocapsaicin

Relevance: As a potent TRPV1 agonist, homocapsaicin shares the pharmacological profile of capsaicin, displaying analgesic and anti-inflammatory properties [].

Nordihydrocapsaicin

Relevance: While present in chili peppers, nordihydrocapsaicin exhibits weaker binding affinity to the TRPV1 receptor compared to capsaicin, resulting in a milder pungent sensation [].

Homodihydrocapsaicin

Relevance: Homodihydrocapsaicin contributes to the overall pungency of chili peppers but to a lesser extent than capsaicin due to its lower abundance and weaker TRPV1 activation [].

Vanillin

Relevance: Vanillin is structurally similar to the vanillyl moiety present in capsaicin. Research suggests that vanillin may act as a precursor to capsaicin biosynthesis in Capsicum frutescens [].

Vanillyl alcohol

Relevance: Studies have identified vanillyl alcohol as a metabolite produced when vanillin is supplied to Capsicum frutescens fruits []. This finding supports the potential role of vanillin as a precursor in capsaicin biosynthesis.

Vanillic acid glycoside

Relevance: When vanillin is supplied to Capsicum frutescens, a compound tentatively identified as a vanillic acid glycoside has been detected []. This observation further suggests a metabolic link between vanillin and capsaicin biosynthesis.

β-mercaptoethanol

Relevance: β-mercaptoethanol was used in a study investigating the mechanism of action of capsaicin in pancreatic cancer cells. The study revealed that β-mercaptoethanol blocked capsaicin-mediated activation of ASK1, suggesting that capsaicin disrupts a redox-sensitive complex involving thioredoxin (Trx) and ASK1 [].

1-chloro-2,4-dinitrobenzene

Relevance: DNCB, a thioredoxin inhibitor, was used in a study to investigate the role of thioredoxin in capsaicin-induced apoptosis in pancreatic cancer cells. The results showed that DNCB enhanced capsaicin-induced ASK1 kinase activity, suggesting that capsaicin inhibits thioredoxin, leading to ASK1 activation [].

Resiniferatoxin (RTX)

Relevance: RTX shares a similar mechanism of action with capsaicin, activating the TRPV1 receptor to elicit its effects. Studies have used RTX to investigate the role of TRPV1 in various physiological processes, including pain perception and respiratory regulation [].

[Sar9, Met(O2)11]substance P (SP)

Relevance: This compound was used in a study to assess the effects of capsaicin on NK1 receptor function in the commissural nucleus of the solitary tract (cNTS) of rats. The results indicated that while capsaicin administration reduced NK1 receptor density, it did not alter the respiratory responses evoked by microinjection of [Sar9, Met(O2)11]SP into the cNTS [].

Septide

Relevance: Like [Sar9, Met(O2)11]SP, septide was used in research to investigate the effects of capsaicin on NK1 receptor function in the cNTS of rats. The findings showed that capsaicin administration did not affect the respiratory responses elicited by septide, suggesting that capsaicin's effect on NK1 receptor density does not translate to functional impairment at this site [].

Capsiate

Relevance: Despite its lack of pungency, capsiate exhibits similar thermogenic effects as capsaicin, promoting energy expenditure and potentially aiding in weight management. This suggests that the thermogenic and pungent properties of capsaicin may be mediated through distinct mechanisms [, ].

Oleic acid

Relevance: In a study investigating the effects of capsaicin on intestinal signaling, researchers found that intraintestinal infusion of oleic acid reduces food intake in rats. Interestingly, prior administration of capsaicin transiently attenuated this effect of oleic acid, suggesting a potential interaction between capsaicin and intestinal fatty acid sensing mechanisms [].

Source

Capsaicin is predominantly sourced from chili peppers, particularly varieties such as Capsicum annuum and Capsicum chinense. The concentration of capsaicin varies significantly among different pepper species, measured in Scoville heat units, which quantify the heat level based on capsaicin concentration. For instance, jalapeño peppers contain about 2,500 to 8,000 Scoville units, while habanero peppers can exceed 100,000 units.

Classification

Capsaicin falls under several classifications:

  • Chemical Classification: It is classified as an alkaloid due to its nitrogen-containing structure.
  • Pharmacological Classification: Capsaicin acts as a TRPV1 (transient receptor potential cation channel subfamily V member 1) agonist, which plays a crucial role in pain perception.
  • Natural Product Classification: It is categorized as a secondary metabolite in plants, contributing to their defense mechanisms against herbivores and pathogens.
Synthesis Analysis

Methods

Capsaicin can be synthesized through various methods:

  1. Natural Extraction: The primary method involves extracting capsaicin from chili peppers using solvents like ethanol or methanol.
  2. Chemical Synthesis: Synthetic pathways have been developed to produce capsaicin from simpler compounds. For example, a recent study described a green synthesis method using vanillylamine hydrochloride and isothiocyanates under mild conditions with high yields .
  3. Nanoparticle Formation: Capsaicin nanoparticles can be synthesized through techniques like evaporative precipitation of nanosuspension and anti-solvent precipitation .

Technical Details

The extraction process typically involves drying the chili peppers, grinding them into powder, and then subjecting them to solvent extraction followed by purification steps such as chromatography. The synthetic methods often require careful control of reaction conditions (temperature, time, solvent choice) to optimize yield and purity.

Molecular Structure Analysis

Structure

Capsaicin has a complex molecular structure characterized by:

  • A vanillyl group (4-hydroxy-3-methoxybenzyl) linked to an acyl chain (nonanoyl).
  • The presence of an amide functional group contributes to its biological activity.

Data

The molecular weight of capsaicin is 285.42 g/mol. Its melting point is approximately 66-68 °C, and it exhibits hydrophobic properties due to its long carbon chain.

Chemical Reactions Analysis

Reactions

Capsaicin undergoes various chemical reactions that can alter its properties:

  1. Hydrolysis: In aqueous environments or under acidic conditions, capsaicin can hydrolyze to form vanillylamine and fatty acids.
  2. Oxidation: Exposure to air can lead to oxidative degradation, affecting its pungency and stability.
  3. Complexation: Capsaicin can form complexes with various metal ions which may influence its bioactivity.

Technical Details

Reactions involving capsaicin are often studied using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to monitor changes in concentration and identify reaction products .

Mechanism of Action

Process

Capsaicin exerts its effects primarily through activation of the TRPV1 receptor located on sensory neurons. This receptor is responsible for detecting temperature and physical abrasion; upon activation by capsaicin:

  • Calcium ions flow into the cell, leading to depolarization and the sensation of heat or pain.
  • Prolonged exposure results in desensitization of these receptors, which has therapeutic implications for pain management.

Data

Research indicates that capsaicin can reduce substance P levels—a neuropeptide associated with pain transmission—thereby providing analgesic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless viscous liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Odor: Characteristic pungent smell at high concentrations.

Chemical Properties

  • Stability: Sensitive to light and air; should be stored in airtight containers away from heat sources.
  • Reactivity: Can react with strong oxidizing agents; stable under neutral pH conditions.

Relevant analytical methods such as UV-visible spectroscopy and HPLC are commonly employed for quantifying capsaicin levels in various samples .

Applications

Scientific Uses

Capsaicin has diverse applications across several fields:

  1. Pharmacology: Used in topical analgesics for pain relief due to its desensitizing effects on sensory neurons.
  2. Food Industry: Employed as a flavoring agent in culinary applications; also utilized for its preservative qualities.
  3. Agriculture: Acts as a natural pesticide due to its deterrent effects on herbivores.
  4. Research: Studied for its potential anticancer properties and effects on metabolic health.

Properties

CAS Number

1217899-52-9

Product Name

Capsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide

Molecular Formula

C18H24NO3D3

Molecular Weight

308.44

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+

SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

(6E)-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (E)-8-Methyl-N-vanillyl-6-nonenamide-d3; Capsaicin-d3; (E)-N-(4-Hydroxy-3- (methoxy-d3)benzyl)-8-methylnon-6-enamide; ALGRX 4975-d3; Adlea-d3; Axsain-d3; Capsaicine-d3; Capsin P 50-d3;

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